molecular formula C14H16N2O3 B8287262 alpha-Isopropyl-alpha-methyl-1,3-dioxo-2-isoindolineacetamide

alpha-Isopropyl-alpha-methyl-1,3-dioxo-2-isoindolineacetamide

Cat. No. B8287262
M. Wt: 260.29 g/mol
InChI Key: XKWVHUYDLIBHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017510

Procedure details

A solution of 130.1 g (0.5 mole) of α-isopropyl-α-methyl-1,3-dioxo-2-isoindolineacetamide in 650 ml toluene is heated with vigorous stirring under a Dean-Stark water separator in order to remove traces of water. The solution was cooled to 100° C and 2.0 g sodium hydroxide in the form of pels is added and the mixture rapidly heated to reflux. Water collects in the water separator. One-half hour after the addition of the sodium hydroxide, a further 2 g is added and heating is continued for a further 11/4 hours when no further water is removed from the reaction mixture and the infrared spectrum of an aliquot indicates the reaction to be complete. The reaction mixture is cooled to room temperature, filtered and the solids washed with toluene and the toluene removed in vacuo to leave a white solid which is transferred to a filter funnel with hexane and air-dried to give 98.7 g of 3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione, melting point 93°-96° C. The product may be purified by recrystallization from hexane to give an analytically pure sample, melting point 98°-100.5° C.
Quantity
130.1 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([CH3:19])([N:8]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=O)[C:5]([NH2:7])=[O:6])([CH3:3])[CH3:2].O.CCCCCC>C1(C)C=CC=CC=1>[CH:1]([C:4]1([CH3:19])[N:8]2[C:16](=[O:17])[C:15]3[C:10]([C:9]2=[N:7][C:5]1=[O:6])=[CH:11][CH:12]=[CH:13][CH:14]=3)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
130.1 g
Type
reactant
Smiles
C(C)(C)C(C(=O)N)(N1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
650 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove traces of water
ADDITION
Type
ADDITION
Details
2.0 g sodium hydroxide in the form of pels is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture rapidly heated to reflux
ADDITION
Type
ADDITION
Details
One-half hour after the addition of the sodium hydroxide
ADDITION
Type
ADDITION
Details
a further 2 g is added
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
4 hours when
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with toluene
CUSTOM
Type
CUSTOM
Details
the toluene removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a white solid which
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 98.7 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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